1-(Quinolin-5-yl)guanidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-quinolin-5-ylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.ClH/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8;/h1-6H,(H4,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKIJGOSIQWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Quinolin 5 Yl Guanidine Hydrochloride and Analogues
Overview of Guanidylation Methodologies Applicable to Quinoline (B57606) Amines
Guanidylation of the amino group on a quinoline scaffold requires robust chemical methods to form the C-N bond of the guanidinium (B1211019) group. Several classes of reagents and protocols have been developed for this transformation.
Utilization of N,N′-Di-Boc-N′′-triflylguanidine and Related Reagents
One of the most efficient and widely used methods for the guanidylation of amines, including less nucleophilic aromatic amines, involves electrophilic guanidylating agents protected with tert-butyloxycarbonyl (Boc) groups. nih.govorgsyn.org Among these, N,N′-Di-Boc-N′′-triflylguanidine stands out as a superior reagent due to its high reactivity and versatility in both solution-phase and solid-phase synthesis. orgsyn.org
The reaction typically proceeds by nucleophilic attack of the primary amine (such as 5-aminoquinoline) on the electron-deficient carbon of the triflylguanidine reagent. The triflyl group (CF₃SO₂⁻) is an excellent leaving group, facilitating the reaction under mild conditions. orgsyn.org The process is often carried out in an aprotic solvent like dichloromethane (DCM) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to neutralize the triflic acid byproduct. nih.govnih.gov
The resulting di-Boc-protected guanidine (B92328) is a stable intermediate that can be purified using standard chromatographic techniques. The two Boc groups serve to decrease the basicity of the guanidine moiety, rendering it unreactive in subsequent steps if needed. nih.gov Removal of the acid-labile Boc protecting groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). nih.gov Following deprotection, the desired guanidine salt, for instance, the hydrochloride, can be obtained by treatment with hydrochloric acid in a solvent like methanol. nih.gov This two-step sequence—guanidylation followed by deprotection—is a high-yielding and reliable method for preparing guanidine derivatives from primary amines. nih.govorgsyn.org
| Reagent | Typical Base | Solvent | Deprotection Agent | Key Advantage |
| N,N′-Di-Boc-N′′-triflylguanidine | DIPEA, Et₃N | DCM | TFA, then HCl | High reactivity, mild conditions, applicable to various amines. nih.govorgsyn.org |
| 1-[N,N′-(Di-Boc)amidino]pyrazole | N/A | THF | TFA, then HCl | Stable, crystalline solid; avoids strong acid byproducts during guanidylation. |
| N,N′-Bis(tert-butyloxycarbonyl)-S-methylisothiourea (BSTU) | N/A | N/A | TFA, then HCl | An older method, effective but can be problematic in upscaling due to the release of methyl mercaptan. nih.gov |
Application of Cyanamide and Amidination Protocols
Historically, the synthesis of guanidines has been accomplished through the reaction of amines with cyanamide or its dimer, dicyandiamide. The industrial preparation of guanidine hydrochloride often involves the reaction of dicyandiamide with ammonium chloride at high temperatures (170–230°C). chemicalbook.comgoogle.com While effective for simple guanidines, these harsh conditions are generally incompatible with more complex and sensitive molecules like functionalized quinolines.
More refined amidination protocols utilize reagents that act as electrophilic ammonia equivalents. For example, 1-amidinopyrazole hydrochloride can react with primary and secondary amines to yield the corresponding unprotected guanidines directly. This approach avoids the need for protecting groups but may be less suitable for complex substrates with multiple reactive sites. The reaction is typically performed in a suitable solvent, and the pyrazole byproduct is removed during workup. Scandium(III) triflate has been reported as an effective catalyst for the guanylation of various amines with cyanamide under mild conditions in aqueous solutions, a method that could be applicable to water-soluble quinoline derivatives.
Palladium-Catalyzed C-N Coupling Approaches
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. This methodology could hypothetically be applied to the synthesis of quinolinylguanidines by coupling a halo-quinoline with guanidine itself or a protected form of guanidine.
In a potential synthetic route, a protected guanidine could be coupled with a starting material like 5-bromoquinoline or 5-chloroquinoline. This reaction would require a palladium catalyst, a suitable phosphine ligand (e.g., biaryl phosphines), and a base. The choice of ligand is crucial for achieving high yields and accommodating a wide range of substrates. Following the successful C-N bond formation, any protecting groups on the guanidine moiety would be removed to yield the final product. While this approach is well-established for the synthesis of anilines and their derivatives, its specific application for the direct synthesis of N-aryl guanidines is less commonly reported but remains a viable synthetic strategy.
Targeted Synthesis of 1-(Quinolin-5-yl)guanidine Hydrochloride
While a specific, peer-reviewed synthesis of this compound is not extensively detailed in the literature, a highly plausible and efficient synthetic route can be designed based on the modern guanidylation methods applied to structurally similar aromatic amines. nih.gov The most effective approach would involve a two-step process starting from the commercially available 5-aminoquinoline. chemimpex.comnih.gov
Step 1: Guanidylation of 5-Aminoquinoline The first step is the reaction of 5-aminoquinoline with N,N′-Di-Boc-N′′-triflylguanidine. 5-aminoquinoline would be dissolved in dichloromethane (DCM) along with a base such as N,N-diisopropylethylamine (DIPEA). The guanidylating reagent, dissolved in DCM, would then be added to the solution at room temperature. The reaction would proceed via nucleophilic attack of the amino group of the quinoline onto the reagent, displacing the triflate leaving group. After stirring for several hours, the reaction mixture would be worked up by washing with aqueous solutions of sodium bisulfate and sodium bicarbonate to remove excess reagents and byproducts. The resulting intermediate, 1-(Di-Boc-guanidino)-5-quinoline, would be purified by column chromatography.
Step 2: Deprotection and Salt Formation The purified, Boc-protected intermediate would then be deprotected using trifluoroacetic acid (TFA) in DCM. The reaction would be stirred for several hours until the Boc groups are completely cleaved, which can be monitored by thin-layer chromatography (TLC). After removal of the solvent and excess TFA under reduced pressure, the residue would be treated with a solution of hydrochloric acid in methanol (HCl/MeOH). This step serves to protonate the highly basic guanidine group and form the stable hydrochloride salt. Evaporation of the solvent would yield the final product, this compound, as a solid.
Synthesis of Structurally Related Quinoline-Guanidine Derivatives
The synthetic methodologies described above have been successfully applied to produce more complex analogues where the quinoline core is part of a larger, fused heterocyclic system.
Indolo[2,3-b]quinoline Guanidine Analogues
The synthesis of guanidine derivatives of the indolo[2,3-b]quinoline scaffold has been reported in detail, showcasing a practical application of the N,N′-di-Boc-N′′-triflylguanidine methodology. nih.gov In one example, 9-amino-5,11-dimethyl-5H-indolo[2,3-b]quinoline was used as the starting amine. nih.gov
The synthesis followed a two-step procedure analogous to the one proposed for this compound:
Guanidylation : The starting amine was reacted with N,N′-di-Boc-N′′-triflylguanidine in dichloromethane with DIPEA as the base. The reaction was stirred at room temperature for a few hours, yielding the N,N'-di-Boc protected guanidine intermediate with high efficiency (95% yield). nih.gov
Deprotection : The intermediate was treated with trifluoroacetic acid to remove the Boc groups. Subsequent treatment with methanolic hydrogen chloride afforded the final product, N-guanyl-N-(5,11-dimethyl-5H-indolo[2,3-b]quinolin-9-yl)-amine dihydrochloride, in good yield (84%). nih.gov
Quinazoline-Guanidine Hybrid Structures
The synthesis of quinazoline-guanidine hybrids, specifically N¹,N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives with guanidine moieties, follows a structured multi-step pathway. This approach begins with the modification of a quinazoline-2,4(1H,3H)-dione core, followed by the introduction of the guanidine group.
The general synthetic scheme commences with the alkylation of a starting quinazoline-2,4(1H,3H)-dione (e.g., compound 1a or its 6-bromo analogue 1b ). This is achieved by reacting the quinazoline dione with two molar equivalents of benzyl bromoacetate in anhydrous dimethylformamide (DMF), using potassium carbonate as a base at ambient temperature. This reaction yields the corresponding diester intermediates (2a and 2b ) in yields ranging from 62% to 65% nih.gov.
In the subsequent step, the diester is treated with guanidine, which is generated in situ from guanidine hydrochloride and potassium hydroxide. The reaction is conducted in boiling 95% ethanol. This leads to the cleavage of the ester bonds and the formation of N-acyl guanidine derivatives (3a and 3b ). This step is typically rapid, completing in about 10 minutes and resulting in high yields of 68% to 81% nih.gov. An alternative approach involves using aminoguanidine (B1677879) carbonate and potassium hydroxide in boiling ethanol, which results in cyclization to form a 5-amino-1,2,4-triazole analogue instead of a linear guanidine structure nih.gov.
The table below summarizes the key steps and resulting compounds in the synthesis of these quinazoline-guanidine hybrids.
| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions | Final Product | Yield (%) |
| Quinazoline-2,4(1H,3H)-dione (1a ) | BrCH₂C(O)OBn, K₂CO₃, DMF, 25 °C, 24 h | Ester (2a ) | NH₂C(NH)NH₂·HCl, KOH, 95% EtOH, reflux, 10 min | Guanidine derivative (3a ) | 81% nih.gov |
| 6-Bromoquinazoline-2,4(1H,3H)-dione (1b ) | BrCH₂C(O)OBn, K₂CO₃, DMF, 25 °C, 24 h | Ester (2b ) | NH₂C(NH)NH₂·HCl, KOH, 95% EtOH, reflux, 10 min | Guanidine derivative (3b ) | 68% nih.gov |
Benzodithiazinedioxide-Guanidine Analogues
A novel and efficient protocol has been developed for the synthesis of functionalized benzothiadiazine 1,1-dioxide derivatives incorporating a guanidine structure. This method utilizes a one-pot, three-component reaction involving benzenesulfonylchlorides, N,N',N''-trisubstituted guanidines, and a copper(I) iodide catalyst . The reaction proceeds via an intramolecular C-H activation pathway under mild conditions.
The synthesis begins with the in situ generation of N,N',N''-trisubstituted guanidines from the copper(II) oxide-catalyzed hydroamination of carbodiimides . These guanidines then undergo a nucleophilic substitution reaction with benzenesulfonylchlorides to form an N-(N'-phenylcarbamimidoyl)benzenesulfonamide intermediate.
In the key step, a copper(I) iodide catalyst, in conjunction with L-proline as a ligand and potassium carbonate as a base, facilitates an intramolecular C-H activation. This leads to the cyclization of the intermediate and the formation of the final benzothiadiazine 1,1-dioxide product. The reaction is typically carried out in acetonitrile at room temperature, and the use of a copper catalyst is crucial for the C-H activation and subsequent ring closure . This method is noted for its operational simplicity, use of readily available starting materials, and high yields of the purified product .
The table below outlines the components and conditions for this one-pot synthesis.
| Component 1 | Component 2 | Component 3 | Catalyst/Reagents | Solvent | Product Class |
| Dialkylcarbodiimides | Aniline | Benzenesulfonylchlorides | CuI, L-proline, K₂CO₃ | Acetonitrile (MeCN) | Functionalized Benzothiadiazine 1,1-Dioxides |
Quinoline-Pyrimidine Hybrid Compounds
The synthesis of quinoline-pyrimidine hybrid compounds is achieved through various strategies that link the two heterocyclic systems. These methods include aromatic nucleophilic substitution, often facilitated by microwave irradiation, and multi-component reactions.
One prominent method involves a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution. This reaction is carried out between a quinoline derivative, such as 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-one, and a 4-aryl-2-chloropyrimidine nih.gov. This approach provides good to excellent yields of the desired hybrid compounds.
Another strategy is the one-pot, three-component reaction, which can also be performed under microwave irradiation. This method involves the reaction of a formyl-quinoline derivative, a primary heterocyclic amine (like an aminopyrimidine), and a cyclic 1,3-diketone in a solvent such as DMF acs.org. This efficient, catalyst-free procedure allows for the creation of diverse and complex nitrogen-rich hybrids.
Conventional heating can also be employed. For instance, novel N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids are synthesized through a two-step nucleophilic substitution process that connects the quinoline and pyrimidine moieties via an alkanediamine linker nih.gov. The versatility in synthetic approaches allows for the creation of a wide range of quinoline-pyrimidine hybrids with different linkers and substitution patterns thesciencein.org.
The table below summarizes various synthetic approaches to quinoline-pyrimidine hybrids.
| Quinoline Precursor | Pyrimidine Precursor | Key Reagents/Conditions | Synthetic Method | Product Class |
| 3-(((Aminophenyl)thio)methyl)quinolin-2(1H)-one | 4-Aryl-2-chloropyrimidine | Microwave irradiation, catalyst-free | Aromatic Nucleophilic Substitution | Pyrimidine-Quinolone Hybrids nih.gov |
| Formyl-quinoline | Aminopyrimidine, Cyclic 1,3-diketone | DMF, Microwave irradiation (125–135 °C) | One-pot, Three-component Reaction | Dihydropyrido[2,3-d]pyrimidines acs.org |
| 4,7-Dichloroquinoline | N-(4,6-Diphenylpyrimidin-2-yl)alkanediamine | Conventional heating | Two-step Nucleophilic Substitution | N-(7-chloroquinolin-4-yl)-N'-(pyrimidin-2-yl)alkanediamine hybrids nih.gov |
Purification and Spectroscopic Characterization Techniques
The purification and characterization of this compound and its analogues are critical steps to ensure the identity and purity of the synthesized compounds. Standard laboratory techniques are employed for these purposes.
Purification: Following synthesis, the crude products are typically isolated by filtration. Further purification is commonly achieved through one or more of the following methods:
Recrystallization: The solid product is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol) and allowed to cool slowly, leading to the formation of pure crystals nih.gov.
Washing: The isolated solid may be washed with various solvents, such as ethanol and water, to remove unreacted starting materials and soluble impurities nih.govacs.org.
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard purification technique to separate the desired compound from byproducts based on polarity.
Spectroscopic Characterization: Once purified, the structures of the compounds are confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the confirmation of the expected framework and the position of substituents nih.gov.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the precise mass of the synthesized molecule. This confirms the elemental composition and molecular formula of the compound nih.gov.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=O (carbonyl), N-H (amine/amide), and C=N (guanidine) bonds, by observing their characteristic absorption frequencies.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, providing further evidence for the proposed molecular formula.
The purity of the final compounds is often assessed using techniques like Thin-Layer Chromatography (TLC) for reaction monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Mechanistic Investigations of 1 Quinolin 5 Yl Guanidine Hydrochloride S Biological Actions
Elucidation of Cellular and Molecular Targets
The precise cellular and molecular targets of 1-(Quinolin-5-yl)guanidine hydrochloride are yet to be fully characterized. However, the quinoline (B57606) scaffold is a well-recognized pharmacophore in medicinal chemistry, known to interact with a diverse array of biological targets. Derivatives of quinoline have been reported to exhibit inhibitory activity against various enzymes and proteins implicated in cellular signaling and proliferation.
Broadly, quinoline-based compounds have been investigated for their potential to target receptor tyrosine kinases (RTKs) such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are often dysregulated in cancer. researchgate.netnih.gov The guanidinium (B1211019) group, a common feature in many biologically active molecules, is known to participate in hydrogen bonding and electrostatic interactions, suggesting it could play a crucial role in binding to target proteins. jocpr.com For instance, the guanidinium group of arginine is vital for numerous protein-protein and protein-ligand interactions. The combination of the quinoline ring system and the guanidine (B92328) moiety in this compound suggests a potential for multi-target interactions, a characteristic that is increasingly recognized in drug discovery. Further research, including proteomic and genomic approaches, is necessary to definitively identify the specific molecular targets of this compound.
Induction of Apoptotic Pathways
The induction of apoptosis, or programmed cell death, is a hallmark of many anti-cancer agents. While direct studies on this compound are scarce, research on other quinoline derivatives provides insights into potential apoptotic mechanisms. For example, certain quinoline compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. nih.govwaocp.org
Mechanisms observed with other quinoline derivatives include the activation of key executioner caspases, such as caspase-3, which leads to the cleavage of essential cellular proteins and ultimately cell death. nih.govresearchgate.net Additionally, some quinoline-based molecules have been found to upregulate the expression of the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis. nih.govnih.gov The generation of reactive oxygen species (ROS) has also been implicated as a mechanism by which some quinoline derivatives induce apoptosis. waocp.org It is plausible that this compound may share some of these pro-apoptotic properties, but dedicated studies are required for confirmation.
Interactions with Nucleic Acids and DNA Structures
DNA Minor Groove Binding
The ability of small molecules to bind to the minor groove of DNA is a well-established mechanism for interfering with DNA replication and transcription. The structural characteristics of this compound, featuring a planar aromatic quinoline system and a cationic guanidinium group, are consistent with features often found in DNA minor groove binders. nih.govnih.gov These molecules typically fit snugly into the narrow minor groove, stabilized by a combination of van der Waals forces, hydrogen bonds, and electrostatic interactions with the DNA backbone. rsc.org
While no direct experimental evidence confirms the binding of this compound to the DNA minor groove, molecular modeling studies of similar heterocyclic cations have suggested this mode of interaction. nih.govresearchgate.net The positively charged guanidinium group could interact favorably with the negatively charged phosphate (B84403) backbone of DNA, while the quinoline moiety could intercalate or bind within the groove.
G-Quadruplex (G4) Ligand Potential
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of nucleic acids, such as those found in telomeres and gene promoter regions. ucl.ac.uknih.gov The stabilization of these structures by small molecule ligands has emerged as a promising anti-cancer strategy. nih.govrsc.org Compounds that bind to and stabilize G4 structures can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, and can also modulate the expression of oncogenes. ucl.ac.ukyizimg.com
The planar aromatic core of the quinoline ring in this compound is a feature shared by many known G4 ligands, which often interact with the G-tetrads of the quadruplex via π-π stacking interactions. nih.govmdpi.com The cationic side chain, in this case, the guanidinium group, can further enhance binding affinity through interactions with the phosphate backbone or the loops of the G4 structure. Although the potential of this compound as a G4 ligand is theoretically plausible, it remains to be experimentally validated through biophysical techniques such as circular dichroism, fluorescence resonance energy transfer (FRET), or nuclear magnetic resonance (NMR) spectroscopy.
Modulation of Key Cellular Pathways and Processes
Regulation of Intracellular pH Homeostasis
The regulation of intracellular pH (pHi) is critical for numerous cellular processes, including proliferation, metabolism, and apoptosis. mdpi.com Cancer cells, in particular, often exhibit altered pH regulation, characterized by a more alkaline pHi compared to normal cells. This altered pH environment is thought to contribute to tumor progression and drug resistance.
The guanidinium group is a strong base and can exist in a protonated state at physiological pH. nih.gov While the direct effect of this compound on pHi homeostasis has not been reported, guanidine and its derivatives have been shown to interact with and in some cases inhibit ion transport systems that regulate pHi, such as the Na+/H+ exchanger (NHE). mdpi.comnih.gov For example, guanidine hydrochloride has been used in studies to probe the function of membrane proteins and has been shown to affect protein conformation in a pH-dependent manner. nih.govnih.govresearchgate.net It is conceivable that this compound could influence pHi through interactions with such transport proteins, but this remains a speculative area requiring further investigation.
Impact on Protein Secretion and Cellular Stress Responses
Following a comprehensive search of available scientific literature, no specific research findings detailing the impact of this compound on protein secretion or cellular stress responses were identified. The current body of public-domain research does not appear to contain studies that have investigated these particular biological actions for this specific chemical compound.
While research exists on the broader classes of quinoline and guanidine derivatives, these findings are not directly applicable to this compound and therefore cannot be used to construct a scientifically accurate account as requested. The biological effects of chemical compounds are highly specific to their unique molecular structure.
Consequently, without dedicated studies on this compound, it is not possible to provide detailed information, research findings, or data tables concerning its influence on protein secretion pathways or the induction of cellular stress responses.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Influence of the Guanidine (B92328) Moiety on Biological Activity and Selectivity
The guanidine group is a critical pharmacophoric element in a wide array of biologically active molecules. nih.gov Its strong basicity (pKa ≈ 13.5) ensures that it is protonated at physiological pH, forming the guanidinium (B1211019) cation. sci-hub.se This positive charge is pivotal for establishing strong electrostatic and hydrogen bond interactions with biological targets, such as the acidic residues in the active sites of enzymes or receptor binding pockets. sci-hub.seresearchgate.net
In the context of quinolinylguanidines, the guanidinium group's role is multifaceted:
Target Interaction: The positively charged guanidinium ion can form salt bridges and a network of hydrogen bonds with negatively charged amino acid residues like aspartate and glutamate, or with phosphate (B84403) groups in nucleic acids or ATP. sci-hub.se The planar and delocalized charge of the guanidinium ion allows for strong, bidentate hydrogen bonds, which are directionally specific and contribute significantly to binding affinity. researchgate.net
Selectivity: Modifications to the guanidine moiety can influence selectivity. For instance, substitution on the guanidine nitrogen atoms can alter the pKa, steric profile, and hydrogen-bonding capacity, thereby fine-tuning the interaction with the target protein over off-targets. mdpi.com In some classes of compounds, replacing the guanidino group with a less basic moiety like urea (B33335) or a primary amine leads to a significant decrease or complete loss of biological activity, confirming the essential role of the positive charge for interaction with the target. sci-hub.semdpi.com
Physicochemical Properties: While essential for activity, the high basicity of the guanidine group can lead to poor oral bioavailability. Medicinal chemistry efforts often focus on creating guanidine bioisosteres or prodrugs to balance potent activity with favorable drug-like properties.
The biological activity of guanidine-containing compounds is often linked to their ability to mimic the side chain of arginine, a key amino acid in many biological recognition processes. nih.gov Deactivation or substitution of the guanidinium group often results in a dramatic reduction in inhibitory activity, underscoring its importance. sci-hub.se
Role of Quinoline (B57606) Ring Substitution Patterns on Potency
The quinoline scaffold serves as a versatile framework in medicinal chemistry, and its substitution pattern significantly impacts the biological potency and selectivity of its derivatives. nih.govresearchgate.net The bicyclic aromatic system provides a rigid core for the precise spatial orientation of substituents and can engage in various interactions with biological targets, including hydrophobic and π-π stacking interactions.
SAR studies on various quinoline-based inhibitors have identified critical regions where substitutions can modulate activity:
Position 2 Substituents: In some series of quinoline derivatives, introducing bulky and hydrophobic substituents at the C2 position has been found to be crucial for potency. nih.govnih.gov For example, increasing the steric bulk at C2 can enhance activity, suggesting the presence of a corresponding hydrophobic pocket in the target's binding site. nih.gov
Position 4 Substituents: The nature of the substituent at the C4 position is often critical. In studies of quinoline carboxylic acids, a strict requirement for the carboxylic acid group at this position was observed for potent inhibition of dihydroorotate (B8406146) dehydrogenase. nih.gov This highlights the importance of specific functional groups at defined positions for target engagement.
Substitutions on the Benzo Ring (Positions 6, 7, 8): Modifications on the benzo portion of the quinoline ring can fine-tune the electronic and steric properties of the molecule, affecting both potency and pharmacokinetic properties. For instance, the introduction of methoxy (B1213986) groups has been shown to significantly influence the activity of certain quinolinone-pyrimidine hybrids as P-glycoprotein inhibitors. nih.gov
The following table summarizes SAR findings from a series of quinolin-2-one-pyrimidine hybrids, illustrating the impact of substitutions.
| Compound | Substitution Pattern | Activity (MEC in µM) |
| 4b | R1=OCH3, R2=H | 2.5 |
| 4c | R1=OCH3, R2=Cl | 0.62 |
| 6b | R1=OCH3, R2=H | 2.5 |
| 6c | R1=OCH3, R2=Cl | 0.62 |
| 5c | R1=OCH3, R2=Cl | 0.62 |
| 7c | R1=OCH3, R2=Cl | 0.62 |
| Data derived from studies on quinolin-2-one-pyrimidine hybrids as P-gp inhibitors, where MEC is the minimum effective concentration that restores doxorubicin (B1662922) toxicity. nih.gov |
These findings suggest that for the 1-(Quinolin-5-yl)guanidine scaffold, systematic exploration of substituents at various positions of the quinoline ring is a viable strategy for optimizing biological activity.
Impact of Linker and Peripheral Substituents on the Pharmacological Profile
Conformational Flexibility: A flexible linker can allow the quinoline and guanidine moieties to adopt an optimal spatial orientation for binding to the target. Conversely, a rigid linker can lock the molecule in a specific, potentially more active, conformation.
Binding Affinity: The length and nature of the linker can modify the distance between the two key pharmacophoric groups, which is often critical for simultaneously engaging with different subsites of a binding pocket. researchgate.net Studies on various inhibitor classes have shown that even a minor change, such as adding or removing a single methylene (B1212753) group, can significantly alter binding affinity. nih.gov
Physicochemical Properties: The linker can be modified to improve properties such as solubility, lipophilicity, and metabolic stability. For example, incorporating polar groups into the linker can enhance aqueous solubility.
Peripheral substituents, those not directly involved in the primary pharmacophore interactions but attached to the core scaffold, also play a crucial role. In a series of quinoline-piperidine conjugates developed as antiplasmodium agents, the introduction of an extra methylene linker between the quinoline core and an amino group was explored to access novel chemical space. nih.gov This highlights that linker modification is a key strategy in drug design.
Scaffold-Hopping and Molecular Editing Strategies for Lead Optimization
Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. unica.it This approach is used to discover novel chemical series with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property positions. nih.govnih.gov
For the 1-(Quinolin-5-yl)guanidine scaffold, several scaffold-hopping strategies could be envisioned:
Replacing the Quinoline Core: The quinoline ring could be replaced by other bicyclic or monocyclic heteroaromatic systems that maintain a similar spatial arrangement of the guanidine substituent and other key interaction features. Potential replacements include quinazoline, quinoxaline, benzimidazole, or indole. For example, a scaffold hop from a thienopyrimidinone to a quinazolinone scaffold resulted in a novel series of highly active allosteric inhibitors. unica.it
Bioisosteric Replacement of the Guanidine Moiety: The guanidine group itself can be replaced by other basic, cationic groups that can mimic its key interactions. Examples include 2-aminoimidazoline (B100083) or other guanidine isosteres. nih.gov This can sometimes help to overcome issues with high basicity and improve pharmacokinetic properties.
Molecular editing is a related strategy that involves making small, precise changes to the molecular scaffold, such as inserting, deleting, or replacing a single atom within a ring system. This can lead to subtle but significant changes in the molecule's three-dimensional shape and properties. These advanced techniques allow medicinal chemists to systematically explore new chemical space around a validated pharmacophore. chemrxiv.org
Pharmacophore Identification for Targeted Design
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. youtube.commdpi.com A validated pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel hits with the desired activity. researchgate.net
A pharmacophore model was successfully developed for a series of 5-tetrahydroquinolinylidine aminoguanidine (B1677879) derivatives, which are structurally related to 1-(Quinolin-5-yl)guanidine, targeting the sodium-hydrogen exchanger (SHE). nih.gov The best-fit model consisted of five key features:
Two hydrogen bond acceptor sites.
Two hydrogen bond donor atoms.
One hydrophobic region.
This model provides valuable insights into the structural requirements for the inhibition of SHE by this class of compounds. nih.gov The guanidine moiety likely accounts for the hydrogen bond donor features, while the quinoline ring system contributes to the hydrophobic feature.
The table below details the features of the best pharmacophore model generated for these related inhibitors.
| Pharmacophore Feature | Description |
| Acceptor 1 & 2 | Sites capable of accepting a hydrogen bond. |
| Donor 1 & 2 | Atoms capable of donating a hydrogen bond. |
| Hydrophobic 1 | A region that favors interaction with non-polar groups. |
| Based on the pharmacophore model for 5-tetrahydroquinolinylidine aminoguanidine derivatives. nih.gov |
Such a pharmacophore-based approach provides a powerful tool for the rational design of new, potent, and selective inhibitors based on the quinolinylguanidine scaffold. By designing molecules that fit this 3D electronic and steric template, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.
Computational Chemistry and Molecular Modeling Approaches
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the binding mechanism and predicting the affinity of a compound like 1-(Quinolin-5-yl)guanidine hydrochloride to various biological targets.
In a typical docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, this compound, is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
For quinoline (B57606) derivatives, docking studies have been performed against a variety of targets. For instance, in the context of anti-malarial drug discovery, quinoline-based compounds have been docked into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase. Similarly, for antiviral applications, quinoline derivatives have been screened against key proteins of viruses like SARS-CoV-2. nih.gov For example, a virtual screening of a library of quinoline drugs against SARS-CoV-2 targets showed that some compounds had high binding scores, indicating a potential for inhibitory activity. nih.gov
The guanidine (B92328) group in this compound is of particular interest in docking simulations due to its ability to form multiple hydrogen bonds and salt bridges with amino acid residues in the protein's active site. This can significantly contribute to the binding affinity and specificity of the compound.
To illustrate the output of such simulations, a hypothetical docking study of this compound against a protein kinase might yield results similar to those presented in Table 1.
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Glu170, Asp184 | Hydrogen Bond, Salt Bridge |
| p38 MAP Kinase | -7.9 | Lys53, Asp168 | Hydrogen Bond, Salt Bridge |
| VEGFR-2 | -9.2 | Cys919, Asp1046 | Hydrogen Bond, Pi-cation |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Binding Mode Analysis
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex compared to the static picture offered by docking. By simulating the movements of atoms over time, MD can be used to assess the stability of the docked pose, analyze the flexibility of the protein and ligand, and calculate binding free energies.
Following a docking simulation, the most promising ligand-protein complex is subjected to MD simulations. The system is typically solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is run for a duration ranging from nanoseconds to microseconds, during which the trajectory of all atoms is recorded.
Analysis of the MD trajectory can reveal important information about the binding of this compound. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD over the course of the simulation. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding.
Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex using methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a more accurate estimation of the binding affinity than docking scores alone. For instance, a study on quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors used MD simulations to establish the stability of the interactions. temple.edu
A summary of potential binding free energy calculations for this compound with a target protein is shown in Table 2.
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.3 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 35.1 |
| Nonpolar Solvation Energy | -5.6 |
| Binding Free Energy (ΔGbind) | -44.5 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like quinoline derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs.
To build a QSAR model, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity.
Several QSAR studies have been conducted on quinoline derivatives for various therapeutic areas, including anticancer, antimalarial, and antitubercular activities. researchgate.netijprajournal.comnih.gov For example, a 2D-QSAR study on quinoline derivatives as antitubercular agents identified important descriptors that influence their activity. ijprajournal.com These models can guide the design of new derivatives of this compound with improved potency by suggesting modifications to the quinoline ring or the guanidine group that are predicted to enhance activity.
A typical QSAR equation might look like:
pIC50 = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + 3.5
The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (pred_R²). A robust QSAR model will have high values for these parameters, indicating its predictive power.
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (squared correlation coefficient) | 0.92 | Goodness of fit of the model |
| Q² (cross-validated R²) | 0.81 | Internal predictive ability |
| pred_R² (predictive R² for external test set) | 0.75 | External predictive ability |
This table presents typical statistical parameters for a robust QSAR model.
Virtual Screening and Lead Discovery
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For a compound like this compound, virtual screening can be used to identify new protein targets or to discover novel compounds with a similar scaffold that may have better activity.
There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the structure of a known active molecule, such as this compound, as a template to search for other molecules with similar properties. Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock a library of compounds and identify those that fit well into the binding site.
Virtual screening of libraries containing quinoline and guanidine moieties has been successfully employed to identify hits for various diseases. For example, a virtual screening of a quinoline-derived library was performed to identify potential inhibitors of SARS-CoV-2 proteins. nih.gov Similarly, libraries of guanidine-based small molecules have been screened against anti-diabetic drug targets. nih.gov
The output of a virtual screening campaign is a ranked list of "hits" that are predicted to be active. These hits can then be subjected to further computational analysis, such as more rigorous docking and molecular dynamics simulations, before being selected for experimental testing.
| Rank | Compound ID | Docking Score (kcal/mol) | Predicted Activity |
|---|---|---|---|
| 1 | ZINC12345678 | -10.2 | High |
| 2 | CHEMBL987654 | -9.8 | High |
| 3 | PUBCHEM543210 | -9.5 | Moderate |
| ... | ... | ... | ... |
| 100 | DRUGBANK112233 | -8.1 | Low |
This table shows an example of a hit list from a virtual screening campaign.
Future Research Directions and Therapeutic Potential
Exploration of Novel Synthetic Pathways for Derivatization
The development of novel synthetic methodologies is crucial for generating a diverse library of 1-(Quinolin-5-yl)guanidine hydrochloride derivatives. These derivatives are essential for establishing robust structure-activity relationships (SAR) and optimizing the compound's therapeutic properties. Modern synthetic strategies offer a range of possibilities for modifying the quinoline (B57606) and guanidine (B92328) scaffolds.
Recent advancements in organic synthesis have introduced innovative techniques for creating quinoline derivatives, moving beyond classical methods like the Skraup and Friedländer syntheses. mdpi.comnih.gov These modern approaches include:
C-H Bond Activation: This strategy allows for the direct functionalization of the quinoline core, providing an efficient way to introduce a variety of substituents. mdpi.com
Transition-Metal-Catalyzed Reactions: Catalysts based on rhodium, ruthenium, cobalt, and palladium have been employed to facilitate the synthesis of complex quinoline structures with high yields and selectivity. mdpi.com
Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering an efficient route to diverse quinoline derivatives. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents like water, microwave-assisted synthesis, and nano-catalysts is becoming more prevalent in quinoline synthesis to reduce waste and energy consumption. researchgate.net
| Synthetic Strategy | Description | Potential Application for Derivatization |
| C-H Bond Activation | Direct functionalization of the quinoline ring system. mdpi.com | Introduction of various substituents on the quinoline core to probe structure-activity relationships. |
| Multi-component Reactions | One-pot synthesis involving three or more reactants. nih.gov | Efficient generation of a diverse library of quinoline-guanidine analogs. |
| Green Synthesis | Use of eco-friendly solvents, catalysts, and energy sources. researchgate.net | Development of sustainable and scalable synthetic routes. |
| Direct Guanidinylation | Early-stage introduction of the guanidine group. nih.gov | Streamlining the synthesis of complex aminoguanidine-containing derivatives. |
Identification of Additional Biological Targets
To fully understand the therapeutic potential and mechanism of action of this compound, it is essential to identify its molecular targets within the cell. While the individual quinoline and guanidine scaffolds are known to interact with various biological molecules, the specific targets of the combined entity need to be elucidated. researchgate.nettandfonline.com A range of modern techniques can be employed for this purpose.
Target identification methods can be broadly categorized into direct and indirect approaches:
Direct Biochemical Methods: These methods involve the use of the small molecule to directly isolate its binding partners. nih.gov
Affinity-Based Pull-Down: The compound is immobilized on a solid support or tagged with an affinity label (e.g., biotin) to capture its target proteins from cell lysates. nih.gov
Quantitative Proteomics: Mass spectrometry-based proteomics can be used to identify proteins that are stabilized or destabilized upon binding to the compound. broadinstitute.org
Genetic and Genomic Approaches: These methods identify targets by observing the effects of genetic perturbations on the cellular response to the compound. pharmafeatures.com
RNA Interference (RNAi): Genome-wide RNAi screens can identify genes that, when silenced, mimic or alter the phenotype induced by the compound. pharmafeatures.com
Genetic Interaction Studies: These studies identify genes that either enhance or suppress the effects of the small molecule, providing clues about its target pathway. pharmafeatures.com
Computational Inference Methods: In silico approaches can predict potential targets based on the chemical structure of the compound or its biological activity profile. nih.gov
| Target Identification Method | Principle | Example Application |
| Affinity-Based Pull-Down | The compound is used as a "bait" to capture its protein targets. nih.gov | Identifying enzymes or receptors that directly bind to this compound. |
| Quantitative Proteomics | Mass spectrometry is used to detect changes in protein stability upon compound binding. broadinstitute.org | Discovering novel on-target and off-target interactions. |
| RNA Interference (RNAi) | Silencing genes to see if it replicates the compound's effect. pharmafeatures.com | Pinpointing specific genes and pathways involved in the compound's mechanism of action. |
| Computational Inference | Using algorithms to predict targets based on structure or activity. nih.gov | Generating hypotheses for potential targets to be validated experimentally. |
Development of Advanced Analogues with Enhanced Selectivity and Potency
The development of advanced analogues of this compound with improved biological activity is a key objective in drug discovery. This process is guided by structure-activity relationship (SAR) studies, which systematically investigate how chemical modifications to the molecule affect its potency and selectivity.
SAR studies on quinoline derivatives have revealed that the nature and position of substituents on the quinoline ring can have a profound impact on their biological activity. mdpi.comresearchgate.net For example, in some series of quinoline-based compounds, the introduction of specific groups at certain positions has been shown to enhance anticancer or antimalarial effects. mdpi.comnih.gov Similarly, modifications to the guanidine group can influence its binding affinity and pharmacokinetic properties. tandfonline.com
The design of advanced analogues will involve a systematic exploration of the chemical space around the this compound scaffold. This includes:
Modification of the Quinoline Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or aryl groups) at different positions of the quinoline nucleus to probe their effect on activity.
Alteration of the Guanidine Moiety: Synthesizing analogues with different substitution patterns on the guanidine nitrogen atoms to modulate basicity and hydrogen bonding capacity.
Linker Modification: If applicable, varying the length and nature of any linker connecting the quinoline and guanidine parts of a more complex analogue.
| Modification Strategy | Rationale | Desired Outcome |
| Quinoline Ring Substitution | To explore interactions with the target binding site and modulate physicochemical properties. mdpi.com | Increased potency and selectivity, improved solubility and metabolic stability. |
| Guanidine Moiety Alteration | To fine-tune the basicity and hydrogen bonding potential of the molecule. tandfonline.com | Enhanced target binding affinity and reduced off-target effects. |
| Hybrid Molecule Design | Combining the quinoline-guanidine scaffold with other pharmacophores. nih.gov | Creating dual-action compounds or overcoming drug resistance. |
Integration of Omics Data for Systems-Level Understanding
A systems-level understanding of how this compound affects cellular processes can be achieved through the integration of multi-omics data. multi-omicsfacility.com Omics technologies provide a global snapshot of the molecular changes occurring in a biological system in response to a drug, offering insights beyond a single target or pathway. biobide.com
The main omics disciplines relevant to drug discovery include:
Genomics: The study of the complete set of DNA, which can help identify genetic factors that influence drug response. omicstutorials.com
Transcriptomics: The analysis of all RNA molecules, revealing how the compound alters gene expression. frontiersin.org
Proteomics: The large-scale study of proteins, which can identify changes in protein expression, modification, and interaction networks. multi-omicsfacility.com
Metabolomics: The comprehensive analysis of metabolites, providing a functional readout of the cellular state. omicstutorials.com
By integrating data from these different omics layers, researchers can construct a more complete picture of the compound's mechanism of action, identify biomarkers for its efficacy, and predict potential toxicities. nih.gov
| Omics Technology | Information Provided | Application in Drug Discovery |
| Genomics | Genetic variations influencing drug response. omicstutorials.com | Identifying patient populations most likely to benefit from the drug. |
| Transcriptomics | Changes in gene expression patterns. frontiersin.org | Elucidating the signaling pathways modulated by the compound. |
| Proteomics | Alterations in protein levels and interactions. multi-omicsfacility.com | Confirming target engagement and identifying off-target effects. |
| Metabolomics | Shifts in metabolic pathways. omicstutorials.com | Assessing the functional consequences of the compound's activity. |
Translation of Preclinical Findings to Advanced Drug Discovery Stages
The ultimate goal of preclinical research is to identify promising drug candidates that can be advanced into clinical development. frontiersin.org The translation of preclinical findings for this compound will require a rigorous evaluation of its drug-like properties. ucl.ac.uk This phase of development bridges the gap between initial discovery and human clinical trials. wuxiapptec.com
Key aspects of preclinical development include:
Pharmacokinetics (PK): Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand how the body processes it. wuxiapptec.com
Pharmacodynamics (PD): Assessing the relationship between drug concentration and its therapeutic effect to establish a dose-response relationship.
Toxicology: Evaluating the safety of the compound through in vitro and in vivo studies to identify potential adverse effects. wuxiapptec.com This includes assessing for genotoxicity, cardiotoxicity, and hepatotoxicity. ucl.ac.uk
Formulation Development: Creating a stable and bioavailable formulation of the drug for administration in clinical trials. chromatographyonline.com
A successful preclinical program will generate a comprehensive data package to support an Investigational New Drug (IND) application, which is required to initiate human clinical trials. chromatographyonline.com
| Preclinical Stage | Objective | Key Activities |
| Pharmacokinetics (ADME) | To understand how the body affects the drug. wuxiapptec.com | In vitro metabolic stability assays, in vivo studies in animal models. |
| Toxicology | To assess the safety profile of the compound. wuxiapptec.com | Cell-based toxicity assays, acute and chronic toxicity studies in animals. |
| Efficacy Studies | To demonstrate the therapeutic potential in relevant disease models. wuxiapptec.com | In vivo studies in animal models of the target disease. |
| Formulation Development | To develop a suitable drug product for clinical use. chromatographyonline.com | Solubility and stability studies, selection of excipients. |
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 1-(Quinolin-5-yl)guanidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 mask) is recommended if airborne particles are generated .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .
- Storage : Store in a cool, dry place away from oxidizers (e.g., peroxides, nitrates) to prevent reactive hazards .
- Spill Management : Use inert absorbents (e.g., vermiculite) for cleanup, followed by decontamination with ethanol or water .
- Toxicology : Acute toxicity data (e.g., LD50 values) should guide emergency response; consult SDS for species-specific effects .
Q. How can researchers verify the purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against a certified reference standard .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .
- Documentation : Maintain lab notebooks with raw data, including chromatograms and spectra, adhering to USP <1225> validation guidelines .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for higher yield?
- Methodological Answer :
- Reaction Optimization :
- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance guanidine coupling efficiency .
- Catalysis : Screen palladium or copper catalysts for cross-coupling reactions; monitor via TLC .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time .
- Workup Strategies : Employ liquid-liquid extraction (chloroform/water) to isolate the product, followed by recrystallization from ethanol .
Q. What strategies resolve contradictions in biological activity data for quinoline-guanidine derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50/EC50 assays in triplicate, using standardized cell lines (e.g., HeLa for cytotoxicity) .
- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance; report p-values and confidence intervals .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., kinases) .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Degradation Monitoring : Use LC-MS to identify breakdown products (e.g., quinoline-5-amine, guanidine) .
- Kinetic Modeling : Calculate half-life (t1/2) using first-order kinetics; compare with structurally analogous compounds .
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Answer :
- X-ray Diffraction (XRD) : Determine crystal structure and polymorphism; compare with Cambridge Structural Database entries .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C) .
- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity under varying humidity (0–90% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
